molecular formula C10H11NO2S B3022930 Benzenesulfonamide, 4-methyl-N-2-propynyl- CAS No. 55022-46-3

Benzenesulfonamide, 4-methyl-N-2-propynyl-

Cat. No. B3022930
CAS RN: 55022-46-3
M. Wt: 209.27 g/mol
InChI Key: KZFGYFVUSPCRSG-UHFFFAOYSA-N
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Description

“Benzenesulfonamide, 4-methyl-N-2-propynyl-” is a chemical compound with the molecular formula C10H11NO2S . It is also known as 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide . The compound is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of “Benzenesulfonamide, 4-methyl-N-2-propynyl-” consists of a benzene ring substituted with a methyl group and a sulfonamide group . The sulfonamide group is further substituted with two propynyl groups .


Physical And Chemical Properties Analysis

“Benzenesulfonamide, 4-methyl-N-2-propynyl-” is a solid at room temperature . Its molecular weight is 209.27 .

Scientific Research Applications

Safety and Hazards

The safety information available indicates that “Benzenesulfonamide, 4-methyl-N-2-propynyl-” may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

This compound belongs to the class of organic compounds known as benzenesulfonamides , which are known to interact with various biological targets

Mode of Action

Benzenesulfonamides are generally known to interact with their targets through the sulfonamide group . The compound’s interaction with its targets and the resulting changes are subject to ongoing research.

Biochemical Pathways

Benzenesulfonamides can potentially affect a variety of biochemical pathways due to their broad range of biological activities . More detailed studies are required to elucidate the specific pathways affected by this compound.

Result of Action

As a member of the benzenesulfonamides, it may share some of the biological activities common to this class of compounds . .

properties

IUPAC Name

4-methyl-N-prop-2-ynylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c1-3-8-11-14(12,13)10-6-4-9(2)5-7-10/h1,4-7,11H,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFGYFVUSPCRSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395386
Record name Benzenesulfonamide, 4-methyl-N-2-propynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonamide, 4-methyl-N-2-propynyl-

CAS RN

55022-46-3
Record name Benzenesulfonamide, 4-methyl-N-2-propynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To solution of propargyl amine (2.00 g, 36.29 mmol) and Et3N (7.30 g, 72.59 mmol) in CH2Cl2 was added in small portions p-toluenesulfonyl chloride (6.90 g, 36.29 mmol) (J. T. Baker) at 0° C. After 5 min the mixture was filtered and the filtrate was concentrated to a residue that upon direct application on a silica gel column with a 0-40% EtOAc in hexanes gradient yielded 4-Methyl-N-(prop-2-ynyl)-benzenesulfonamide. (Yield 7.30 g, 96%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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